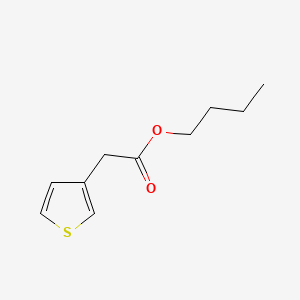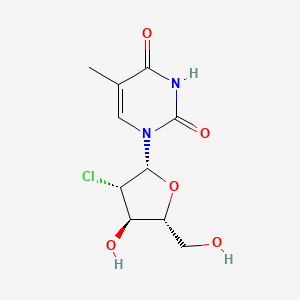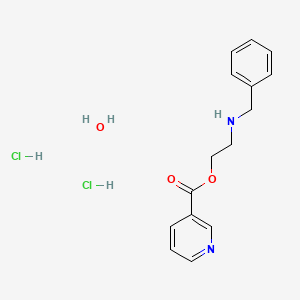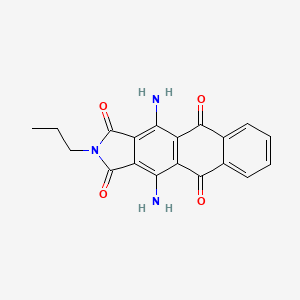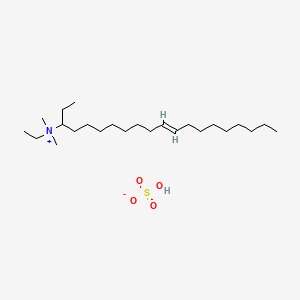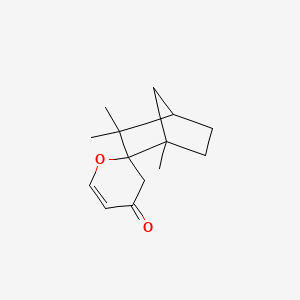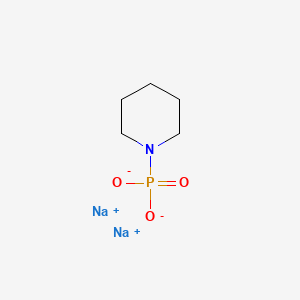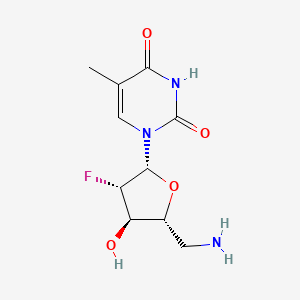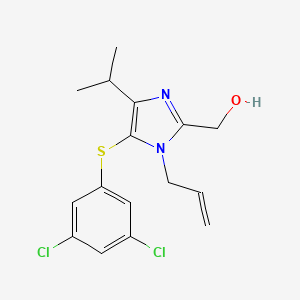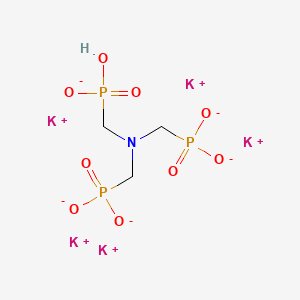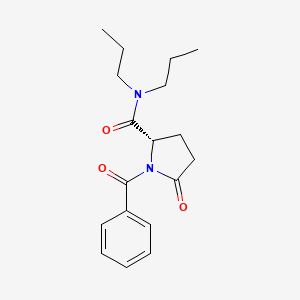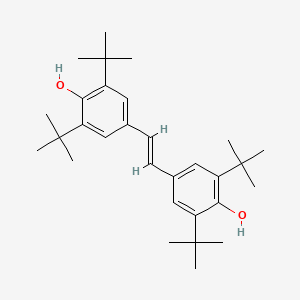
Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N'-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- is a complex organic compound that belongs to the class of N-substituted ureas. These compounds are characterized by the substitution of one or more hydrogen atoms in the urea molecule with alkyl or aryl groups. This particular compound is notable for its unique structure, which includes a phenyl group, a piperidine ring, and a propyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For this compound, the synthesis can be achieved through the reaction of N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)amine with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene as a reagent to generate the desired isocyanate in situ. This method, although efficient, poses significant safety and environmental concerns due to the toxicity of phosgene. Alternative methods, such as the use of safer reagents like potassium isocyanate in aqueous media, have been developed to mitigate these issues .
Analyse Des Réactions Chimiques
Types of Reactions
N-substituted ureas, including Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl-, undergo various chemical reactions such as:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperidine ring and phenyl groups play crucial roles in binding to these targets, while the urea moiety facilitates hydrogen bonding and other interactions. These interactions can result in inhibition or activation of the target molecules, thereby exerting the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-N’-methylurea
- N-Phenyl-N’-(4-pyridyl)urea
- N,N’-Diphenylurea
Uniqueness
Compared to similar compounds, Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- is unique due to the presence of the piperidine ring and the phenylmethyl group, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to molecular targets and its overall stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
333795-22-5 |
|---|---|
Formule moléculaire |
C25H35N3O |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
1-[3-(4-benzylpiperidin-1-yl)propyl]-1-phenyl-3-propylurea |
InChI |
InChI=1S/C25H35N3O/c1-2-16-26-25(29)28(24-12-7-4-8-13-24)18-9-17-27-19-14-23(15-20-27)21-22-10-5-3-6-11-22/h3-8,10-13,23H,2,9,14-21H2,1H3,(H,26,29) |
Clé InChI |
NKZFDBPADSHMRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)N(CCCN1CCC(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


